molecular formula C24H26N6O B10932097 1-benzyl-6-cyclopropyl-3-methyl-N-[1-(1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-benzyl-6-cyclopropyl-3-methyl-N-[1-(1H-pyrazol-1-yl)propan-2-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10932097
M. Wt: 414.5 g/mol
InChI Key: BBEJWDVKMWQMHE-UHFFFAOYSA-N
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Description

1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structural features, which include a benzyl group, a cyclopropyl group, and a pyrazole moiety

Preparation Methods

The synthesis of 1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolopyridine core and subsequent functionalization. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a substituted pyridine with a hydrazine derivative can lead to the formation of the pyrazole ring, followed by further functionalization to introduce the benzyl and cyclopropyl groups. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Scientific Research Applications

1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Pyrazolopyridines: These compounds share the pyrazolopyridine core structure and may have similar chemical reactivity and biological activities.

    Benzyl-substituted compounds: Compounds with benzyl groups may exhibit similar chemical properties and reactivity.

    Cyclopropyl-substituted compounds: The presence of a cyclopropyl group can influence the compound’s reactivity and stability.

The uniqueness of 1-BENZYL-6-CYCLOPROPYL-3-METHYL-N~4~-[1-METHYL-2-(1H-PYRAZOL-1-YL)ETHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of structural features, which contribute to its diverse applications and potential as a valuable research tool.

Properties

Molecular Formula

C24H26N6O

Molecular Weight

414.5 g/mol

IUPAC Name

1-benzyl-6-cyclopropyl-3-methyl-N-(1-pyrazol-1-ylpropan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H26N6O/c1-16(14-29-12-6-11-25-29)26-24(31)20-13-21(19-9-10-19)27-23-22(20)17(2)28-30(23)15-18-7-4-3-5-8-18/h3-8,11-13,16,19H,9-10,14-15H2,1-2H3,(H,26,31)

InChI Key

BBEJWDVKMWQMHE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC(C)CN4C=CC=N4)CC5=CC=CC=C5

Origin of Product

United States

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